7-Tetradecanol

Beschreibung

Systematic Nomenclature and Structural Classification

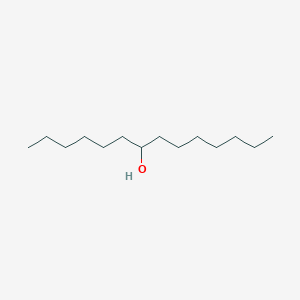

This compound follows systematic nomenclature conventions as tetradecan-7-ol, indicating its fourteen-carbon chain structure with a hydroxyl group positioned at the seventh carbon atom. The compound possesses the molecular formula C14H30O and maintains a molecular weight of 214.39 grams per mole. This structural arrangement classifies this compound as a secondary fatty alcohol, distinguishing it from primary alcohols where the hydroxyl group occupies a terminal position.

The Chemical Abstracts Service registry number 3981-79-1 provides unique identification for this compound within chemical databases. International Union of Pure and Applied Chemistry nomenclature systems recognize the compound through its systematic name tetradecan-7-ol, while alternative naming conventions may refer to it simply as this compound. The compound's structural classification places it within the tetradecanol family, specifically as a secondary alcohol due to the hydroxyl group's attachment to a secondary carbon atom.

Structural analysis reveals that this compound contains thirteen carbon atoms forming the main chain, with the fourteenth carbon serving as the site of hydroxyl substitution. This positioning creates a molecule with distinct chemical properties compared to other tetradecanol isomers. The compound's three-dimensional structure influences its physical properties, including melting point, boiling point, and solubility characteristics. Advanced analytical techniques have confirmed the compound's structural integrity through various spectroscopic methods, establishing definitive identification parameters for research applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H30O | |

| Molecular Weight | 214.39 g/mol | |

| CAS Registry Number | 3981-79-1 | |

| IUPAC Name | tetradecan-7-ol | |

| Chemical Classification | Secondary fatty alcohol |

The compound's structural features contribute to its classification as a tetradecanol and secondary fatty alcohol. This dual classification system provides comprehensive understanding of both its chain length characteristics and functional group properties. The positioning of the hydroxyl group at the seventh carbon creates unique steric and electronic environments that influence the molecule's reactivity patterns and interaction capabilities with other chemical species.

Historical Discovery and Early Research Milestones

The scientific investigation of this compound has evolved significantly with advances in analytical chemistry and biotechnology research methodologies. Early recognition of this compound emerged through systematic studies of fatty alcohol derivatives and their biological significance. The development of sophisticated analytical techniques enabled researchers to distinguish this compound from other tetradecanol isomers, establishing its unique identity within the chemical literature.

A pivotal milestone in this compound research occurred with the discovery of cytochrome P450 monooxygenase CYP505E3 from Aspergillus terreus, which demonstrates remarkable regioselective hydroxylation capabilities. This enzyme system represents the first reported P450 capable of achieving regioselective in-chain omega-7 hydroxylation of C10-C16 normal alkanes, directly enabling the one-step biocatalytic synthesis of this compound and related compounds. The enzyme exhibits more than seventy percent regioselectivity for the eighth carbon from one methyl terminus, establishing unprecedented selectivity standards for biotechnological applications.

Research developments have revealed that CYP505E3 catalyzes the regioselective in-chain hydroxylation of alkanes, fatty alcohols, and fatty acids at the omega-7 position. This discovery marked a significant advancement in understanding enzymatic selectivity mechanisms and opened new possibilities for sustainable chemical synthesis. The enzyme's remarkable activity toward specific substrates, including displaying approximately 8000 total turnover numbers for decane and 2000 for dodecane, demonstrates its potential for industrial biotechnology applications.

The biochemical pathway for this compound synthesis has been characterized through comprehensive enzymatic studies, revealing the conversion of tetradecane substrate through oxidative processes. This transformation involves reduced nicotinamide adenine dinucleotide phosphate-hemoprotein reductase, flavin mononucleotide reduced form, and molecular oxygen as essential cofactors. The reaction produces this compound alongside oxidized forms of the cofactors and water as byproducts, establishing a complete understanding of the enzymatic mechanism.

Further research milestones include the development of whole-cell biotransformation systems using Escherichia coli for producing various tetradecanol derivatives. While these studies primarily focused on 1-tetradecanol production, they established important precedents for biotechnological approaches to fatty alcohol synthesis. The research demonstrated production rates of 40 milligrams per liter per hour for tetradecanol compounds, indicating the viability of biological production systems for these valuable chemicals.

Contemporary research continues to expand understanding of this compound's role in biological systems and its potential applications in biotechnology. The compound's unique structural properties and selective synthesis pathways position it as an important target for continued investigation in enzymatic chemistry and sustainable chemical production methodologies.

Eigenschaften

IUPAC Name |

tetradecan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAQYGTZIMVBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338572 | |

| Record name | 7-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-79-1 | |

| Record name | 7-Tetradecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-TETRADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48WR8J5757 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Direct Synthesis from Tetradecanol Derivatives

One of the primary approaches involves the synthesis of 7-tetradecanol derivatives starting from tetradecanol itself or related fatty alcohols through catalytic and solvent-mediated reactions.

A study on the synthesis of N-acyl arginine surfactants from tetradecanol highlights the importance of solvent and substrate ratios in optimizing conversion rates of tetradecanol to desired products. The conversion efficiency was shown to increase exponentially with the solvent ratio under certain substrate conditions, indicating a strong interaction between solvent and substrate in the catalytic process.

The catalytic conversion process often uses acidic catalysts and solvent systems optimized to enhance the fatty alcohol conversion rate. Surface plots from experimental data demonstrate that at a solvent ratio of 1.682, increasing substrate concentration effectively boosts tetradecanol conversion.

Table 1: Effect of Solvent and Substrate Ratios on Tetradecanol Conversion

| Solvent Ratio | Substrate Ratio | Conversion Trend |

|---|---|---|

| -1.682 | ±1.682 | No significant increase |

| +1.682 | Increasing | Exponential increase |

Green Chemistry Approaches Using Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the synthesis of tetradecanol-related compounds, aligning with green chemistry principles by minimizing organic solvent use and reducing reaction times.

A notable method involves reacting stoichiometric amounts of cis-1,2,3,6-tetrahydrophthalic anhydride with 1-tetradecanol in the presence of p-toluenesulfonic acid as a catalyst. This reaction, conducted solvent-free under microwave irradiation at 110 °C for 15 minutes, yields intermediates with high purity (79-82%).

Comparative studies show microwave-assisted synthesis achieves significantly higher yields than conventional heating methods (82% vs. 62%), demonstrating the efficiency of this green approach.

Subsequent oxidative cleavage of the double bond in diesters using potassium permanganate in water at room temperature for 16 hours further processes the intermediates into desired acid derivatives, which can be further transformed into this compound or related compounds.

Table 2: Yield Comparison of Microwave vs. Conventional Heating

| Method | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| Microwave Irradiation | 110 | 15 min | 79-82 |

| Conventional Heating | 110 | 15 min | 62 |

Summary of Preparation Techniques

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic Conversion with Solvent | Solvent and substrate ratio optimization | High conversion efficiency | Requires careful solvent control |

| Microwave-Assisted Synthesis | Solvent-free, rapid reaction, green chemistry | High yield, reduced reaction time | Requires microwave equipment |

| Oxidative Cleavage in Water | Mild conditions using KMnO4 | Environmentally friendly, aqueous medium | Long reaction time (16 h) |

| Physical Absorption for Composites | Enhances material properties, no chemical change | Improves thermal properties | Not a synthetic method for this compound |

Analyse Chemischer Reaktionen

Types of Reactions: 7-Tetradecanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tetradecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield hydrocarbons, typically through catalytic hydrogenation.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a nickel catalyst.

Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed:

Oxidation: Tetradecanoic acid.

Reduction: Tetradecane.

Substitution: Tetradecyl chloride.

Wissenschaftliche Forschungsanwendungen

7-Tetradecanol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of surfactants and other chemical compounds.

Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.

Wirkmechanismus

The mechanism of action of 7-Tetradecanol involves its interaction with cell membranes, where it can integrate into the lipid bilayer due to its hydrophobic tail and hydrophilic head. This integration can affect membrane fluidity and permeability, influencing various cellular processes. Additionally, its use in drug delivery systems leverages its ability to form stable nanoparticles that can encapsulate and release therapeutic agents in a controlled manner .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Alcohols

Structural and Functional Differences

The table below compares 7-tetradecanol with primary and secondary alcohols of varying chain lengths and hydroxyl group positions:

*Estimated based on homologous series.

Key Observations:

This highlights the critical role of hydroxyl group position in enzyme recognition.

Biological Contexts: this compound is uniquely identified in sourdough fermentation and human airway VOCs, suggesting niche roles in microbial metabolism and cellular processes .

Biologische Aktivität

7-Tetradecanol, also known as 1-tetradecanol or myristyl alcohol, is a long-chain fatty alcohol with the chemical formula . It is primarily derived from natural sources and is utilized in various applications, including cosmetics, pharmaceuticals, and as a surfactant. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and potential anticancer properties.

Antibacterial Activity

Research indicates that long-chain fatty alcohols exhibit significant antibacterial properties. A study highlighted that 1-dodecanol and 1-tridecanol demonstrated the highest antibacterial activity among tested long-chain fatty alcohols, with this compound likely exhibiting similar effects due to its structure. The mechanism of action is believed to involve membrane disruption, leading to ion leakage and subsequent bacterial cell death .

Table 1: Antibacterial Efficacy of Long-Chain Fatty Alcohols

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| 1-Dodecanol | 80 μg/mL | - |

| 1-Tridecanol | 80 μg/mL | - |

| This compound | Estimated similar to above | - |

Anticancer Potential

Recent investigations have suggested that certain fatty alcohols may exhibit anticancer properties. Although direct studies on this compound are sparse, related compounds have shown cytotoxic effects against cancer cell lines. For instance, research into other fatty acids indicates that they can modulate cell signaling pathways involved in cancer progression .

Case Study: Cytotoxicity of Fatty Alcohols

In a study examining the effects of various long-chain fatty alcohols on cancer cells, it was found that these compounds could induce apoptosis in specific cancer cell lines through mechanisms involving mitochondrial disruption and caspase activation. This suggests a potential for further investigation into the anticancer properties of this compound.

The biological activities of this compound can be attributed to its structural characteristics:

- Membrane Disruption : Long-chain fatty alcohols like this compound can integrate into bacterial membranes, causing structural changes that lead to increased permeability and ion leakage.

- Reactive Oxygen Species (ROS) Generation : These compounds may enhance ROS production within cells, contributing to oxidative stress and potential apoptosis in cancer cells.

- Signal Transduction Modulation : Fatty alcohols can influence various signaling pathways that regulate cell growth and apoptosis.

Q & A

Q. How does this compound’ antimicrobial activity compare to shorter-chain alcohols like 1-Dodecanol?

- Methodological Answer : Shorter-chain alcohols (e.g., 1-Dodecanol, MIC = 80 µg/mL) exhibit higher volatility and faster membrane disruption but lower persistence. This compound’s longer alkyl chain enhances lipid solubility, prolonging antibacterial effects in biofilm models. Synergy studies with antibiotics (e.g., ciprofloxacin) can clarify combinatorial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.